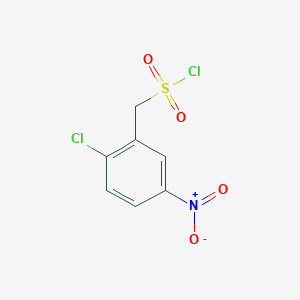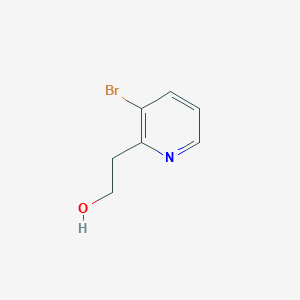
(2-Chloro-5-nitrophenyl)methanesulfonyl chloride
Overview
Description
(2-Chloro-5-nitrophenyl)methanesulfonyl chloride: is a chemical compound with the molecular formula C7H5Cl2NO4S. It is characterized by the presence of a chloro group, a nitro group, and a methanesulfonyl chloride moiety attached to a benzene ring. This compound is known for its utility in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and the use of appropriate catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of high-purity starting materials and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
(2-Chloro-5-nitrophenyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of related compounds with different functional groups.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require the use of nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or research applications.
Scientific Research Applications
(2-Chloro-5-nitrophenyl)methanesulfonyl chloride: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl chloride group into other molecules.
Biology: The compound can be used in biochemical studies to modify biomolecules and study their properties.
Industry: The compound is utilized in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (2-Chloro-5-nitrophenyl)methanesulfonyl chloride exerts its effects involves the interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2-Chloro-5-nitrophenyl)methanesulfonyl chloride: can be compared with other similar compounds, such as:
(2-Nitrophenyl)methanesulfonyl chloride: Similar structure but lacks the chloro group.
(2-Chlorophenyl)methanesulfonyl chloride: Similar structure but lacks the nitro group.
Methanesulfonyl chloride: The parent compound without any substituents on the benzene ring.
The uniqueness of this compound lies in its combination of chloro and nitro groups, which can influence its reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-7-2-1-6(10(11)12)3-5(7)4-15(9,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOYWZKZKRKZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230229 | |
| Record name | Benzenemethanesulfonyl chloride, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250693-09-4 | |
| Record name | Benzenemethanesulfonyl chloride, 2-chloro-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250693-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanesulfonyl chloride, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-5-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazole-3-sulfonamide](/img/structure/B1651166.png)
![1-[(3-Methylphenoxy)acetyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine](/img/structure/B1651167.png)

![ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B1651169.png)
![2-[(S)-1-Aminopropyl]phenol](/img/structure/B1651172.png)


![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1651180.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1651181.png)


![Tert-butyl 3-(benzo[D][1,3]dioxol-5-YL)piperazine-1-carboxylate](/img/structure/B1651187.png)


